N-benzylpyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

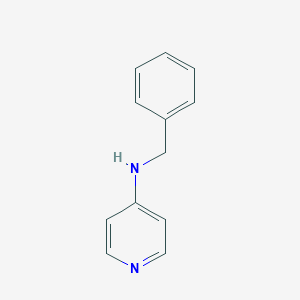

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-9H,10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUREJHJUJCKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354559 | |

| Record name | N-benzylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13556-71-3 | |

| Record name | N-benzylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-benzylpyridin-4-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzylpyridin-4-amine is a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug discovery. Its structure, combining a pyridine ring and a benzyl group, serves as a versatile scaffold for the synthesis of a wide range of derivatives. This document provides a comprehensive overview of the core chemical properties, structure, and experimental considerations for this compound, intended to support research and development activities.

Chemical Properties and Structure

This compound is a secondary amine featuring a benzyl substituent on the amino group at the 4-position of a pyridine ring. This structure imparts a combination of aromatic and basic properties, making it a valuable building block in organic synthesis.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₂H₁₂N₂ | [1] |

| Molecular Weight | 184.24 g/mol | [1] |

| Physical Form | Powder | |

| Boiling Point | 330.8 °C at 760 mmHg | [1] |

| Melting Point | Not explicitly reported; related compounds have varied melting points. | |

| pKa (Predicted) | The pKa of the pyridinium ion is influenced by the electron-donating amino group. For comparison, the pKa of pyridine's conjugate acid is ~5.2, while aliphatic amines are much more basic (pKa ~9.5-11.0). The basicity of this compound will lie between these values, with the pyridine nitrogen being the more basic center. | |

| Solubility | Not explicitly reported; expected to be soluble in organic solvents like DMSO, DMF, and alcohols. |

Structural Information

The structural identity of this compound is defined by the following standard chemical identifiers:

| Identifier | Value | Citation(s) |

| IUPAC Name | This compound | |

| CAS Number | 13556-71-3 | [1] |

| InChI | 1S/C12H12N2/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-9H,10H2,(H,13,14) | |

| InChIKey | LCUREJHJUJCKQS-UHFFFAOYSA-N | |

| SMILES | C1=CC=C(C=C1)CNC2=CC=NC=C2 | [2] |

The molecule consists of a pyridine ring, where the nitrogen atom imparts basic properties and influences the aromatic system's electron distribution. The exocyclic nitrogen is substituted with a benzyl group, which adds steric bulk and lipophilicity.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, purification, and characterization of this compound.

Synthesis Protocol: Nucleophilic Aromatic Substitution

A common and effective method for the synthesis of this compound is the nucleophilic substitution of a 4-halopyridine with benzylamine. The following is a generalized protocol.

Materials:

-

4-chloropyridine hydrochloride (or 4-bromopyridine)

-

Benzylamine

-

A non-nucleophilic base (e.g., potassium carbonate, K₂CO₃, or triethylamine, Et₃N)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF, or Acetonitrile, CH₃CN)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloropyridine hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.

-

Addition of Reagent: Add benzylamine (1.2 eq) to the suspension dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and pour it into deionized water. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

References

An In-depth Technical Guide to the Synthesis of N-benzylpyridin-4-amine from Pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing N-benzylpyridin-4-amine, a valuable compound in medicinal chemistry and organocatalysis, starting from the fundamental feedstock, pyridine. This document details two core multi-step strategies, presenting comparative data, detailed experimental protocols, and visual workflows to aid in laboratory-scale synthesis and process development.

Executive Summary

The synthesis of this compound from pyridine is predominantly achieved through two robust, multi-step pathways. Both routes begin with the functionalization of the pyridine ring at the 4-position, followed by the introduction of the benzyl group.

-

Pathway 1 proceeds through the formation of a 4-aminopyridine intermediate. This route involves the N-oxidation of pyridine, subsequent nitration at the C4 position, reduction of the nitro group to an amine, and final N-benzylation.

-

Pathway 2 utilizes a 4-chloropyridine intermediate. This more direct approach involves the chlorination of pyridine, followed by a nucleophilic aromatic substitution (SNAr) reaction with benzylamine.

This guide will dissect each pathway, providing a thorough comparison of their respective advantages and challenges, supported by quantitative data and detailed experimental procedures.

Pathway 1: Synthesis via 4-Aminopyridine Intermediate

This pathway is a well-established, albeit lengthy, method for obtaining the target molecule. It offers a reliable route with intermediates that are common in heterocyclic chemistry. The overall transformation is broken down into four key steps.

Caption: Overall workflow for the synthesis of this compound via a 4-aminopyridine intermediate.

Step 1: Synthesis of 4-Aminopyridine from Pyridine

The preparation of 4-aminopyridine from pyridine is a three-stage process involving oxidation, nitration, and reduction.[1] A common commercial method involves creating 1-(4-pyridyl)pyridinium chloride hydrochloride as an intermediate, though the total yield is modest at 36-40%.[1] For laboratory preparations, the pyridine-N-oxide route is often preferred, offering a higher total yield of approximately 65%.[1]

Table 1: Quantitative Data for 4-Aminopyridine Synthesis Steps

| Step | Reactants | Reagents/Conditions | Yield | Reference |

| Oxidation | Pyridine | H₂O₂, Acetic Acid | ~90% | Standard procedure |

| Nitration | Pyridine-N-oxide | H₂SO₄, HNO₃ | ~85% | Standard procedure |

| Reduction | 4-Nitropyridine-N-oxide | Iron, Acetic Acid, Reflux | Quantitative | [1] |

| Reduction | 4-Nitropyridine-N-oxide | Iron, aq. H₂SO₄ (25-30%) | 85-90% | [1] |

Experimental Protocol: Reduction of 4-Nitropyridine-N-oxide[1]

-

Reaction Setup: In a suitable reaction vessel, suspend 4-nitropyridine-N-oxide in water.

-

Addition of Reagents: Add iron powder and 25-30% aqueous sulfuric acid.

-

Reaction: Heat the mixture. The reduction with sulfuric acid proceeds more slowly but gives a better yield of 4-aminopyridine compared to hydrochloric acid.

-

Work-up: After the reaction is complete, cool the mixture and neutralize it with sodium carbonate.

-

Isolation: Filter the reaction mixture. The filtrate can be processed in one of two ways:

-

Method A (Extraction): Extract the filtrate with ethyl acetate. Remove the solvent under reduced pressure to obtain 4-aminopyridine. (Yield: 85-90%).

-

Method B (Concentration/Re-extraction): Concentrate the filtrate on a rotary evaporator. Extract the residue with ethanol. Evaporate the ethanol and re-extract the subsequent residue with hot benzene. Cool the benzene solution to crystallize the 4-aminopyridine product. (Yield: 85%).

-

Step 2: Benzylation of 4-Aminopyridine

Once 4-aminopyridine is synthesized, the final step is the introduction of the benzyl group. A modern and efficient method involves a Lewis acid-promoted reaction with a benzylic alcohol. This approach provides high yields and avoids the use of harsher alkylating agents like benzyl halides.

Caption: Lewis acid-promoted benzylation of 4-aminopyridine.

Table 2: Quantitative Data for Benzylation of Aminopyridines

| Substrate | Alkylating Agent | Catalyst/Conditions | Yield | Reference |

| 4-(N-methylamino)pyridine | Benzylic Alcohols | ZnBr₂, DCE, Reflux | >80% | [2] |

| 4-Aminopyridine | Di-alkoxybenzyl Diols | ZnBr₂, DCE, Reflux | 44-60% | [2] |

Experimental Protocol: Lewis Acid-Promoted Benzylation[2][3]

(Note: The referenced articles focus on bulky benzyl groups but the principle applies. This is a generalized protocol.)

-

Reaction Setup: To a solution of 4-aminopyridine in a suitable solvent such as 1,2-dichloroethane (DCE), add a stoichiometric amount of zinc bromide (ZnBr₂).

-

Addition of Alcohol: Add the corresponding benzyl alcohol to the mixture.

-

Reaction: Heat the solution to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture and quench with an aqueous solution of sodium bicarbonate.

-

Isolation: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Pathway 2: Synthesis via 4-Chloropyridine Intermediate

This pathway represents a more atom-economical and potentially faster route to the target compound. It consists of two primary steps: the direct chlorination of pyridine and the subsequent nucleophilic aromatic substitution with benzylamine.

Caption: Overall workflow for the synthesis of this compound via a 4-chloropyridine intermediate.

Step 1: Synthesis of 4-Chloropyridine from Pyridine

The direct chlorination of pyridine can be achieved using several common chlorinating agents. The reaction conditions vary depending on the reagent used, but all aim to produce 4-chloropyridine or its hydrochloride salt.[3][4]

Table 3: Quantitative Data for 4-Chloropyridine Synthesis

| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield | Purity (HPLC) | Reference |

| Thionyl Chloride | Ethyl Acetate | 70-75 | 5 | - | - | [4] |

| Phosphorus Oxychloride | Dichloromethane | 70-75 | 5 | - | - | [4] |

| Phosphorus Pentachloride | Chlorobenzene | 70-75 | 5 | - | - | [4] |

| Generic Chlorination | - | -10 to 75 | 3-5 | 70.6% | 92.1% | [3] |

Experimental Protocol: Synthesis of 4-Chloropyridine with Thionyl Chloride[5]

-

Reaction Setup: In a 1000mL reaction flask protected with nitrogen, add 200g of anhydrous pyridine and 100-200mL of ethyl acetate.

-

Addition of Reagent: Cool the flask in a cold-water bath. Slowly add 200g of thionyl chloride dropwise under stirring, ensuring the temperature does not exceed 40°C.

-

Reaction: After the addition is complete, raise the temperature and maintain it at 70-75°C for 5 hours. The reaction mixture will gradually darken.

-

Work-up and Isolation: Upon completion, the reaction will yield a black oily substance. This crude product, 4-chloropyridine hydrochloride, can be neutralized with a base (e.g., sodium carbonate solution) and then purified by steam distillation or extraction to obtain 4-chloropyridine.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

4-Chloropyridine is an excellent substrate for SNAr reactions. The electron-withdrawing nitrogen atom in the pyridine ring activates the C4 position for attack by nucleophiles like benzylamine.[5][6][7] The reaction typically proceeds under basic conditions to neutralize the HCl generated.

Caption: SNAr reaction of 4-chloropyridine with benzylamine.

Experimental Protocol: SNAr of 4-Chloropyridine with Benzylamine[9]

(Note: This is a generalized protocol based on SNAr reactions with activated chloro-heterocycles.)

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloropyridine (1.0 equivalent) in a suitable solvent such as isopropanol (IPA) or ethanol.

-

Addition of Reagents: Add benzylamine (1.1-1.5 equivalents) to the solution, followed by the addition of a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.0 equivalents).

-

Reaction: Heat the reaction mixture to 80°C or reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 4-chloropyridine is consumed.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a solid precipitate (e.g., triethylammonium chloride) has formed, filter it off.

-

Isolation: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Conclusion and Pathway Comparison

Both pathways offer viable routes for the synthesis of this compound from pyridine. The choice between them depends on factors such as available starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

-

Pathway 1 (via 4-Aminopyridine): This is a classic, reliable route. However, it is longer (four steps from pyridine) and involves nitration, which requires careful handling of strong acids. The final benzylation step using Lewis acids and benzyl alcohol is a modern, high-yielding improvement over traditional methods using benzyl halides.

-

Pathway 2 (via 4-Chloropyridine): This pathway is more direct (two steps from pyridine) and potentially more efficient. The chlorination of pyridine can be achieved with common lab reagents, and the subsequent SNAr reaction is typically clean and high-yielding. This route is likely preferable for larger-scale synthesis due to its higher atom economy and fewer steps.

For researchers in drug development, the choice may also be influenced by the potential to generate analogues. Both 4-aminopyridine and 4-chloropyridine are versatile intermediates that can be reacted with a wide variety of corresponding benzylamines or benzyl alcohols to create a library of derivatives for structure-activity relationship (SAR) studies.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 4. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. askfilo.com [askfilo.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of N-benzylpyridin-4-amine: A Technical Overview

For Immediate Release

[City, State] – [Date] – N-benzylpyridin-4-amine, a pyridinamine derivative with potential applications in pharmaceutical research and drug development, is a compound of significant interest to the scientific community. This technical guide provides a comprehensive summary of the available spectroscopic data for this compound (CAS Number: 13556-71-3), offering a foundational resource for researchers and scientists. Due to the limited availability of public domain spectroscopic data, this document outlines the expected spectral characteristics based on the compound's structure and provides general experimental protocols for obtaining the necessary data.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.1-8.3 | Doublet | 2H | Protons on pyridine ring ortho to nitrogen |

| ~7.2-7.4 | Multiplet | 5H | Protons on the phenyl ring of the benzyl group |

| ~6.5-6.7 | Doublet | 2H | Protons on pyridine ring meta to nitrogen |

| ~5.5-6.5 | Broad Singlet | 1H | N-H proton of the secondary amine |

| ~4.4 | Singlet | 2H | Methylene (-CH₂-) protons of the benzyl group |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155 | Quaternary carbon of the pyridine ring attached to nitrogen |

| ~150 | Carbons of the pyridine ring ortho to nitrogen |

| ~138 | Quaternary carbon of the phenyl ring attached to the methylene group |

| ~129 | Carbons of the phenyl ring |

| ~128 | Carbons of the phenyl ring |

| ~127 | Carbons of the phenyl ring |

| ~107 | Carbons of the pyridine ring meta to nitrogen |

| ~48 | Methylene (-CH₂-) carbon of the benzyl group |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3310 | Medium | N-H stretch (secondary amine)[1] |

| 3100-3000 | Medium-Weak | C-H stretch (aromatic) |

| 2950-2850 | Medium-Weak | C-H stretch (aliphatic -CH₂-) |

| 1600-1450 | Strong-Medium | C=C and C=N stretching (pyridine and phenyl rings) |

| 1335-1250 | Strong | C-N stretch (aromatic amine)[1] |

| 910-665 | Broad, Strong | N-H wag (secondary amine)[1] |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 184 | Molecular ion [M]⁺ |

| 183 | [M-H]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion), characteristic fragment of benzyl group |

| 78 | [C₅H₄N]⁺ (pyridyl fragment) |

Experimental Protocols

To acquire definitive spectroscopic data for this compound, the following general experimental protocols can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound should be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a solid sample. The spectrum should be recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC), and bombarded with a high-energy electron beam. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer via an electrospray source, which is particularly useful for polar and less volatile compounds. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a chemical compound like this compound follows a logical workflow, from synthesis to data analysis and structure confirmation.

References

The Rising Profile of N-benzylpyridin-4-amine in Medicinal Chemistry: A Technical Guide

For Immediate Release

The N-benzylpyridin-4-amine scaffold is rapidly emerging as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide offers an in-depth analysis of its applications, targeting researchers, scientists, and drug development professionals. The document outlines the synthesis of key derivatives, their biological activities, and the experimental protocols for their evaluation, with a focus on oncology, neurodegenerative diseases, and infectious diseases.

Anticancer Applications: Targeting Key Cellular Pathways

Derivatives of this compound have shown considerable promise as anticancer agents by inhibiting crucial enzymes involved in cancer progression.

Inhibition of USP1/UAF1 Deubiquitinase Complex

N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a key regulator in the DNA damage response.[1][2] Inhibition of this complex leads to increased monoubiquitinated PCNA (Ub-PCNA) levels and decreased cell survival in non-small cell lung cancer, highlighting its potential as a therapeutic target.[1][2]

Table 1: USP1/UAF1 Inhibitory Activity of N-benzyl-2-phenylpyrimidin-4-amine Derivatives

| Compound ID | Modification | IC50 (µM) |

| ML323 (70) | 2-isopropylphenyl at pyrimidine C2 | 0.070 |

| 38 | 5-methylpyrimidine core | 0.070 |

| 37 | Unsubstituted pyrimidine core | 0.15 |

| 39 | 6-methylpyrimidine core | 0.21 |

| 40 | 5,6-dimethylpyrimidine core | 0.12 |

| 45 | Cyclopentylpyrimidine core | 0.16 |

Data sourced from multiple studies.[2]

Histone Deacetylase (HDAC) Inhibition

Substituted N-benzylpyrimidin-2-amine derivatives have been designed as novel histone deacetylase (HDAC) inhibitors.[3] Certain compounds in this class have demonstrated enzymatic inhibitory activity comparable to the approved drug SAHA (Vorinostat) and have shown potent antiproliferative effects against various tumor cell lines.[3]

Table 2: HDAC Inhibitory and Antiproliferative Activities

| Compound ID | HDAC1 IC50 (µM) | HCT-116 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |

| 6a | 0.18 | 1.8 | 2.5 | 3.1 |

| 6d | 0.25 | 2.2 | 3.1 | 4.5 |

| 8a | 0.15 | 1.5 | 2.1 | 2.8 |

| 8c | 0.21 | 1.9 | 2.8 | 3.9 |

| 8f | 0.12 | 1.2 | 1.9 | 2.3 |

| SAHA | 0.16 | 2.5 | 3.8 | 4.2 |

IC50 values represent the concentration required for 50% inhibition.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Novel N-(pyridin-3-yl)pyrimidin-4-amine analogues have been synthesized as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[4] The lead compound, 7l, exhibited broad antiproliferative activity against a panel of cancer cell lines with low toxicity in normal cells.[4] Mechanistic studies confirmed that this compound induces cell cycle arrest and apoptosis.[4]

Table 3: CDK2 Inhibitory and Antiproliferative Activities of Compound 7l

| Target/Cell Line | IC50 (µM) |

| CDK2/cyclin A2 | 0.064 |

| MV4-11 | 0.83 |

| HT-29 | 2.12 |

| MCF-7 | 3.12 |

| HeLa | 8.61 |

Data for the most promising compound from the series.[4]

Applications in Neurodegenerative Diseases

The this compound scaffold is also a cornerstone in the development of therapies for neurodegenerative conditions, particularly Alzheimer's disease.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Derivatives incorporating N-benzyl pyridinium moieties linked to coumarin or curcumin have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the cholinergic hypothesis of Alzheimer's disease.[5][6] Several of these compounds have displayed inhibitory activities in the nanomolar range, surpassing the potency of standard drugs like donepezil and tacrine.[5][6]

Table 4: Cholinesterase Inhibitory Activity of N-benzylpyridinium Derivatives

| Compound Scaffold | Derivative | AChE IC50 (µM) | BuChE IC50 (µM) |

| Coumarin-based | 5l | 0.247 | 1.68 |

| Curcumin-based | 7f | 0.0075 | - |

| 8a | 0.056 | - | |

| Donepezil (Standard) | - | 0.014 | - |

| Tacrine (Standard) | - | 0.030 | - |

Data compiled from studies on coumarin and curcumin hybrids.[5][6]

Antifungal Activity

The versatility of the this compound core extends to the development of novel antifungal agents.

Targeting Ergosterol Biosynthesis

A series of 4-aminopiperidines featuring N-benzyl substitution has been synthesized and shown to possess significant antifungal activity.[7] These compounds are believed to exert their effect by inhibiting enzymes involved in the fungal ergosterol biosynthesis pathway, a well-established target for antifungal drugs.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings.

General Synthesis of N-benzyl-2-phenylpyrimidin-4-amine Derivatives (USP1/UAF1 Inhibitors)

A common synthetic route involves a Suzuki coupling reaction.[8] Typically, 2,4-dichloropyrimidine is reacted with a substituted benzylamine to yield an N-benzyl-2-chloropyrimidin-4-amine intermediate. This intermediate is then coupled with a suitable boronic acid (e.g., 2-isopropylphenyl boronic acid) in the presence of a palladium catalyst (such as Pd(dppf)Cl2) and a base (e.g., K2CO3) in a solvent mixture like dioxane/water, often under heating.[8] The final products are purified using column chromatography.[8]

In Vitro USP1/UAF1 Deubiquitinase Inhibition Assay

The inhibitory activity against the USP1/UAF1 complex can be assessed using a fluorogenic assay.[3] The assay measures the cleavage of a ubiquitin-AMC (7-amido-4-methylcoumarin) substrate by the purified USP1/UAF1 enzyme complex. The reaction is performed in an assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT). The test compound, dissolved in DMSO, is pre-incubated with the enzyme complex before the addition of the substrate. The fluorescence of the released AMC is monitored over time using a fluorescence plate reader (excitation ~350 nm, emission ~460 nm). IC50 values are determined from dose-response curves.[3]

General Synthesis of Coumarin-based N-benzyl Pyridinium Derivatives (AChE Inhibitors)

The synthesis is typically a two-step process.[9] First, a nucleophilic substitution reaction is carried out between 4-hydroxycoumarin and a pyridyl chloride derivative to form an intermediate.[9] In the second step, this intermediate is reacted with various benzyl chloride derivatives to yield the final N-benzyl pyridinium coumarin products.[9]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

AChE activity is measured spectrophotometrically based on the Ellman's method.[1][10] The assay mixture contains phosphate buffer (pH 8.0), DTNB (5,5'-dithiobis(2-nitrobenzoic acid)), the test compound, and the enzyme (AChE from electric eel). The mixture is pre-incubated, and the reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI). The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product that is monitored at 412 nm. The percentage of inhibition is calculated by comparing the rates of reaction with and without the inhibitor. IC50 values are then determined from the dose-response curves.[1][10]

General Synthesis of N-benzylpyrimidin-2-amine Derivatives (HDAC Inhibitors)

These compounds are often synthesized via a reductive amination procedure.[11] An appropriate aromatic aldehyde is reacted with an amino-containing linker (e.g., methyl 7-aminoheptanoate). The resulting secondary or tertiary amine is then treated with hydroxylamine in methanol to generate the final hydroxamic acid-based HDAC inhibitors.[11]

In Vitro Fluorometric HDAC Enzyme Inhibition Assay

HDAC inhibitory activity is determined using a fluorogenic assay.[5][12] The assay utilizes a substrate such as Boc-Lys(Ac)-AMC and a recombinant human HDAC enzyme in an assay buffer. The test compound is incubated with the enzyme and substrate. After a set incubation period, a developer solution (containing a protease like trypsin) is added to cleave the deacetylated substrate, releasing the fluorescent AMC. The fluorescence is measured with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[5]

General Synthesis of N-(pyridin-3-yl)pyrimidin-4-amine Analogues (CDK2 Inhibitors)

The synthesis of these inhibitors often involves the reaction of a substituted pyrimidine with 3-aminopyridine. For instance, 4-chloro-2-(methylthio)pyrimidine can be reacted with 3-aminopyridine in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as n-butanol under reflux to yield the core structure. Further modifications can be made to this scaffold.

In Vitro CDK2 Kinase Inhibition Assay

CDK2 inhibition can be measured using a luminescence-based assay such as the ADP-Glo™ Kinase Assay.[13] This assay quantifies the amount of ADP produced during the kinase reaction. The reaction mixture includes the CDK2/Cyclin A2 enzyme, a substrate peptide (e.g., derived from Histone H1), ATP, and the test inhibitor in a kinase buffer. After incubation, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert ADP to ATP and generate a luminescent signal, which is measured by a plate reader. The luminescent signal is proportional to the ADP produced and thus to the kinase activity.[13]

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams outline a key signaling pathway and a typical experimental workflow.

Caption: Inhibition of the USP1/UAF1 complex by N-benzyl-2-phenylpyrimidin-4-amine derivatives prevents the deubiquitination of PCNA, promoting DNA repair pathway-associated apoptosis.

Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel this compound derivatives.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly versatile and fruitful starting point for the development of novel therapeutic agents. Its derivatives have demonstrated potent and selective activities against a range of important biological targets in cancer, neurodegenerative diseases, and mycology. The structure-activity relationship studies summarized in the cited literature provide a strong foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on optimizing these lead compounds to enhance their drug-like properties and to evaluate their efficacy and safety in preclinical and clinical settings. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel coumarin-N-benzyl pyridinium hybrids as multi-target agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study [jsciences.ut.ac.ir]

- 10. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 11. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Amine-based Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

N-Benzylpyridin-4-amine: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzylpyridin-4-amine is a key heterocyclic building block in organic synthesis, valued for its unique structural features that allow for diverse chemical transformations. The presence of a nucleophilic secondary amine, a reactive pyridine ring, and the benzylic protons provides multiple sites for functionalization. This versatility makes it an important intermediate in the synthesis of a wide range of complex molecules, particularly those with potential biological activity. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and characterization data to support its use in research and development.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value |

| CAS Number | 13556-71-3[1] |

| Molecular Formula | C₁₂H₁₂N₂[1] |

| Molecular Weight | 184.24 g/mol [1] |

| Boiling Point | 330.8 °C at 760 mmHg[1] |

| Appearance | Powder |

Synthesis of this compound

The most common method for the synthesis of this compound is the direct N-alkylation of 4-aminopyridine with a benzyl halide, such as benzyl bromide. This reaction proceeds via a nucleophilic substitution mechanism.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: N-Benzylation of 4-Aminopyridine

Materials:

-

4-Aminopyridine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminopyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to dissolve the reactants (concentration typically 0.2-0.5 M).

-

To the stirred solution, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

-

Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford pure this compound.

| Reagent | Molar Ratio | Purpose |

| 4-Aminopyridine | 1.0 | Starting material |

| Benzyl bromide | 1.1 | Benzylating agent |

| K₂CO₃ | 2.0 | Base to neutralize HBr byproduct |

| DMF | - | Solvent |

Spectroscopic Characterization

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 2H | Pyridine H-2, H-6 |

| ~7.4-7.2 | m | 5H | Phenyl protons |

| ~6.5 | d | 2H | Pyridine H-3, H-5 |

| ~5.0 | br s | 1H | NH |

| ~4.4 | s | 2H | CH₂ |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~155 | Pyridine C-4 |

| ~150 | Pyridine C-2, C-6 |

| ~138 | Phenyl C-1 (quaternary) |

| ~129 | Phenyl C-3, C-5 |

| ~128 | Phenyl C-2, C-6 |

| ~127 | Phenyl C-4 |

| ~107 | Pyridine C-3, C-5 |

| ~48 | CH₂ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350-3310 | Medium, sharp | N-H stretch (secondary amine)[3] |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch |

| ~1600, 1500 | Strong | C=C and C=N stretching (pyridine ring) |

| ~1335-1250 | Strong | Aromatic C-N stretch[3] |

| ~910-665 | Strong, broad | N-H wag[3] |

Mass Spectrometry

The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 184. A prominent fragment would be the tropylium ion at m/z = 91, resulting from the cleavage of the benzylic C-N bond.

This compound as a Building Block in Organic Synthesis

This compound is a versatile precursor for the synthesis of more complex molecules, particularly substituted pyridines and pyrimidines.

Buchwald-Hartwig Amination

The secondary amine of this compound can undergo palladium-catalyzed Buchwald-Hartwig amination with aryl halides or triflates to form N-aryl-N-benzylpyridin-4-amines.[4][5][6] These products are valuable scaffolds in medicinal chemistry.

Caption: Buchwald-Hartwig amination using this compound.

Materials:

-

This compound

-

Aryl bromide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon).

-

Add this compound (1.2 eq), the aryl bromide (1.0 eq), and anhydrous toluene.

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Component | Role | Typical Loading |

| Pd₂(dba)₃ | Palladium source (catalyst precursor) | 1-2 mol% |

| Xantphos | Ligand | 2-4 mol% |

| NaOtBu | Base | 1.4 equivalents |

| Toluene | Solvent | - |

Synthesis of Pyrimidine Derivatives

This compound can be used in the construction of pyrimidine-based compounds, which are prevalent in many biologically active molecules, including kinase inhibitors.[7] For instance, it can be reacted with a substituted pyrimidine, often through nucleophilic aromatic substitution of a leaving group on the pyrimidine ring.

Caption: Synthesis of pyrimidine derivatives from this compound.

Materials:

-

This compound

-

2,4-Dichloro-5-methylpyrimidine

-

N,N-Diisopropylethylamine (DIPEA)

-

n-Butanol

Procedure:

-

In a sealed reaction vessel, combine this compound (1.0 eq), 2,4-dichloro-5-methylpyrimidine (1.1 eq), and DIPEA (2.0 eq) in n-butanol.

-

Heat the mixture to 120-140 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable solvent like dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the desired N-benzyl-N-(2-chloro-5-methylpyrimidin-4-yl)pyridin-4-amine.

Applications in Medicinal Chemistry

The this compound scaffold is a valuable pharmacophore in drug discovery. The pyridine nitrogen can act as a hydrogen bond acceptor, while the benzyl group can engage in hydrophobic or π-stacking interactions within protein binding sites. Derivatives of N-benzyl-substituted aminopyrimidines have been investigated as potent inhibitors of various enzymes, including histone deacetylases (HDACs) and protein kinases, which are important targets in cancer therapy.[8]

Conclusion

This compound is a readily accessible and highly versatile building block for organic synthesis. Its straightforward preparation and the presence of multiple reactive sites make it an ideal starting material for the construction of complex nitrogen-containing heterocyclic compounds. The detailed protocols and characterization data provided in this guide are intended to facilitate its use in the synthesis of novel molecules for applications in medicinal chemistry and materials science.

References

- 1. CAS 13556-71-3 | this compound - Synblock [synblock.com]

- 2. 4-Benzylpyridine | C12H11N | CID 16458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]

- 8. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Benzylpyridin-4-amine: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylpyridin-4-amine, a seemingly simple aromatic amine, has emerged as a pivotal structural motif in the development of novel therapeutics. While the initial synthesis of this compound is not marked by a singular discovery event, its true significance lies in the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the history, synthesis, and, most importantly, the application of the this compound core in contemporary drug discovery. We will delve into its role as a foundational scaffold for potent enzyme inhibitors, with a particular focus on its utility in the development of inhibitors for the deubiquitinase complex USP1/UAF1, a critical player in the DNA damage response and a promising target in oncology. This guide presents quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for professionals in the field.

Discovery and History

The history of this compound is not one of a celebrated discovery but rather of a foundational molecule whose importance has grown with the advancement of medicinal chemistry. The aminopyridine structure itself has been a subject of scientific inquiry since the early 20th century, with early reports on the synthesis of 4-aminopyridine dating back to the early 1900s. The N-benzylation of amines is a fundamental transformation in organic chemistry, suggesting that this compound was likely first synthesized as a straightforward analogue in the broader exploration of aminopyridine chemistry.

The true historical significance of this scaffold is a more recent development, intricately linked to the rise of high-throughput screening and structure-activity relationship (SAR) studies in drug discovery. The this compound core has been identified as a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. Its derivatives have shown a remarkable range of biological activities, including but not limited to, inhibition of kinases, deubiquitinases, and cholinesterases. The timeline of its importance is therefore measured not by its initial synthesis but by the discovery of the potent biological activities of its more complex derivatives in the late 20th and early 21st centuries.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. Two of the most common and practical methods are detailed below.

Experimental Protocol: Reductive Amination

Reductive amination is a versatile method for the formation of carbon-nitrogen bonds and is a widely used strategy for the synthesis of secondary and tertiary amines.[1]

Reaction Scheme:

Materials:

-

4-Aminopyridine (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Glacial Acetic Acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 4-aminopyridine (1.0 eq) in dichloroethane, add benzaldehyde (1.1 eq) and a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloroethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Experimental Protocol: N-Alkylation

Direct N-alkylation of 4-aminopyridine with a benzyl halide is another common approach.

Reaction Scheme:

Materials:

-

4-Aminopyridine (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5-2.0 eq)

-

Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-aminopyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into deionized water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield this compound.

This compound Derivatives in Drug Discovery: USP1/UAF1 Inhibition

A prime example of the utility of the this compound scaffold is in the development of inhibitors for the Ubiquitin-Specific Protease 1 (USP1) in complex with USP1-Associated Factor 1 (UAF1). The USP1/UAF1 complex is a key regulator of the DNA damage response (DDR) and the Fanconi anemia (FA) pathway, making it an attractive target for cancer therapy.[2] It acts by deubiquitinating two crucial proteins: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[2] Inhibition of USP1/UAF1 leads to the accumulation of ubiquitinated PCNA and FANCD2, which can induce synthetic lethality in certain cancer cells and sensitize them to DNA-damaging agents like cisplatin.

Quantitative Data: SAR of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives

Extensive structure-activity relationship (SAR) studies have been conducted on derivatives of this compound to optimize their inhibitory potency against USP1/UAF1. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for a selection of these derivatives.

| Compound ID | R1 (Substitution on Benzyl Ring) | R2 (Substitution on Phenyl Ring) | USP1/UAF1 IC₅₀ (µM) |

| 1 | H | H | 1.1 |

| 12 | 4-Phenyl | H | 3.7 |

| 16 | 4-Pyridyl | H | 1.9 |

| 17 | 3-Pyridyl | H | 1.1 |

| ML323 | 4-(1H-1,2,3-triazol-1-yl) | 2-isopropyl | 0.02 |

Data is compiled from published research.[2]

Signaling Pathway of USP1/UAF1 in DNA Damage Response

The following diagram illustrates the role of the USP1/UAF1 complex in the DNA damage response and the effect of its inhibition.

References

N-benzylpyridin-4-amine safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of N-benzylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS RN: 13556-71-3). The following sections detail the physical and chemical properties, hazard identification, handling and storage procedures, emergency response protocols, and disposal considerations for this compound. This document is intended for use by trained professionals in a laboratory or research setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 13556-71-3 | [1][2] |

| Molecular Formula | C12H12N2 | [2] |

| Molecular Weight | 184.24 g/mol | [2] |

| Physical Form | Powder | [1] |

| Storage Temperature | Room Temperature | [1] |

| Purity | ≥98% | [2] |

Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance. The primary hazards are related to ingestion, skin contact, and eye contact.

Signal Word: Warning[1]

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a poison center or doctor if you feel unwell.

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

| Test | Species | Route | Value | Reference |

| LC50 | Danio rerio (zebra fish) | - | 11.6 mg/l (96 h) | [3] |

| LC50 | Daphnia magna (Water flea) | - | > 100 mg/l (48 h) | [3] |

| ErC50 | Pseudokirchneriella subcapitata | - | 4.22 mg/l (72 h) | [3] |

| IC50 | Tetrahymena pyriformis | - | 527.09 mg/l (60 h) | [3] |

Experimental Protocols

Detailed experimental protocols for determining the toxicity of chemical substances are outlined in the OECD Guidelines for the Testing of Chemicals. For instance, the acute oral toxicity is referenced as OECD Test Guideline 203.[3] These standardized methods ensure the reliability and comparability of data.

Safe Handling and Storage

Handling:

-

Work under a fume hood.[3]

-

Do not inhale the substance.[3]

-

Avoid contact with skin, eyes, and personal clothing.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3][4]

Storage:

-

Store in a dry and well-ventilated place.[3]

-

Keep in a secure area accessible only to authorized personnel.[3]

-

Incompatible materials include strong oxidizing agents and strong acids.[5]

Emergency Procedures

First Aid Measures

The following diagram outlines the initial response to various types of exposure.

Caption: First aid procedures for different exposure routes.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[4][5]

-

Specific Hazards: Hazardous decomposition products include carbon oxides and nitrogen oxides.[4][5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[5][6]

Accidental Release Measures

The following workflow details the appropriate response to a chemical spill.

Caption: A logical workflow for responding to a chemical spill.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4][5]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[4][5] Immediately change contaminated clothing.[3]

-

Respiratory Protection: Use only in a well-ventilated area. If dust is generated, a respirator may be required.[3][4]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[3] Do not allow the product to enter drains, other waterways, or soil.[4] Leave chemicals in their original containers and do not mix with other waste.[3]

This technical guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. Always consult the most current Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory guidelines.

References

- 1. This compound | 13556-71-3 [sigmaaldrich.com]

- 2. CAS 13556-71-3 | this compound - Synblock [synblock.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-Benzylpyridine(2116-65-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Theoretical Frontiers: A Deep Dive into the Conformational Landscape of N-benzylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the theoretical underpinnings of the conformational preferences of N-benzylpyridin-4-amine, a scaffold of interest in medicinal chemistry. Understanding the three-dimensional structure and flexibility of this molecule is paramount for rational drug design, as conformation dictates molecular recognition and biological activity. This document outlines the computational methodologies used to probe its conformational space and presents illustrative data to guide further research.

Core Concepts in Conformational Analysis

The conformational flexibility of this compound originates from the rotation around two key single bonds, as depicted in Figure 1. These rotations give rise to different spatial arrangements of the benzyl and pyridinyl rings, each associated with a specific potential energy. The primary goal of theoretical conformational analysis is to identify the low-energy conformations (stable states) and the energy barriers between them.

Figure 1: Key Dihedral Angles in this compound

Computational Methodology

A robust computational workflow is essential for accurately mapping the conformational energy landscape. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose, offering a good balance between accuracy and computational cost.

Experimental Protocol: Computational Details

A common approach for the conformational analysis of molecules like this compound involves the following steps:

-

Initial Structure Generation: The initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find a local minimum on the potential energy surface. A widely used level of theory for such organic molecules is B3LYP with a Pople-style basis set like 6-311++G(d,p).[1] This combination has been shown to provide reliable geometries and relative energies for a range of organic compounds.

-

Potential Energy Surface Scan: A relaxed potential energy surface (PES) scan is performed by systematically rotating the key dihedral angles (τ1 and τ2) in predefined increments (e.g., 10-15 degrees). At each step, the dihedral angle is held fixed while the rest of the molecule's geometry is allowed to relax. This process maps out the energy profile associated with bond rotation.

-

Identification of Minima and Transition States: The resulting PES is analyzed to identify the global and local energy minima, which correspond to the stable conformers. The energy maxima along the rotation pathways represent the transition states, and their energies relative to the minima define the rotational energy barriers.

-

Frequency Calculations: To confirm the nature of the stationary points, frequency calculations are performed. Minima will have all real frequencies, while transition states will have exactly one imaginary frequency corresponding to the rotational motion.

The workflow for such a computational study is illustrated in the diagram below.

Illustrative Quantitative Data

Table 1: Relative Energies of Stable Conformers of this compound (Illustrative Data)

| Conformer | τ1 (°) | τ2 (°) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 60 | 30 | 0.00 |

| B | -60 | -30 | 0.00 |

| C | 180 | 0 | 1.5 |

| D | 0 | 180 | 2.0 |

Table 2: Rotational Energy Barriers of this compound (Illustrative Data)

| Transition | Transition State Dihedral Angles (τ1, τ2) | Energy Barrier (kcal/mol) |

| A → C | (~120, ~15) | 4.5 |

| A → D | (~30, ~90) | 5.2 |

| C → D | (~90, ~90) | 3.0 |

Note: The data presented in these tables is for illustrative purposes only and should be confirmed by dedicated computational studies.

Experimental Validation

Theoretical predictions of conformational preferences should ideally be validated by experimental data. The following spectroscopic techniques are commonly employed for the conformational analysis of molecules in solution.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular conformation in solution.

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H and ¹³C NMR Spectra Acquisition: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired. The chemical shifts of the protons and carbons, particularly those in the methylene bridge and the aromatic rings, can be sensitive to the conformational state.

-

2D NMR Experiments: Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide through-space correlations between protons that are close to each other. The presence or absence of specific cross-peaks can provide direct evidence for certain conformations. For example, a NOE between a proton on the benzyl ring and a proton on the pyridine ring would indicate a folded conformation.

-

Variable Temperature NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange. If multiple conformers are in rapid equilibrium on the NMR timescale, the observed chemical shifts will be a weighted average. At lower temperatures, the exchange may slow down, leading to the observation of separate signals for each conformer. The coalescence temperature can be used to calculate the energy barrier for the interconversion.

The logical relationship between theoretical calculations and experimental validation is depicted below.

Conclusion

The conformational analysis of this compound is a critical step in understanding its structure-activity relationship. This guide has outlined a comprehensive theoretical approach, centered on DFT calculations, for elucidating the preferred conformations and the energy barriers between them. While illustrative data has been provided, dedicated computational and experimental studies are necessary to fully characterize the conformational landscape of this important molecular scaffold. The methodologies and workflows presented here provide a robust framework for such investigations, ultimately aiding in the design of novel and more effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-benzylpyridin-4-amine

Introduction

N-benzylpyridin-4-amine is a valuable building block in medicinal chemistry and materials science. Its synthesis is often a key step in the development of novel pharmaceutical agents and functional materials. This document outlines a detailed protocol for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds and is widely used for the synthesis of aryl amines.[1] The protocol described herein utilizes 4-chloropyridine and benzylamine as starting materials, offering a reliable and efficient route to the target compound. The Buchwald-Hartwig reaction is particularly advantageous due to its functional group tolerance and broad substrate scope, allowing for the facile synthesis of aryl amines under relatively mild conditions compared to traditional methods.[1][2]

Reaction Scheme

Figure 1: Palladium-catalyzed Buchwald-Hartwig amination of 4-chloropyridine with benzylamine to yield this compound.

Data Presentation

The following tables summarize the reagents required and typical reaction parameters for the synthesis of this compound on a 5 mmol scale.

Table 1: Reagent Specifications and Stoichiometry

| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount | Role |

| 4-Chloropyridine HCl | C₅H₄ClN·HCl | 150.01 | 1.0 | 750 mg | Starting Material |

| Benzylamine | C₇H₉N | 107.15 | 1.2 | 643 mg (655 µL) | Reagent |

| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 (1 mol %) | 46 mg | Catalyst Precursor |

| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 0.02 (2 mol %) | 58 mg | Ligand |

| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 3.0 | 1.44 g | Base |

| Toluene | C₇H₈ | 92.14 | - | 25 mL | Solvent |

Note: 4-Chloropyridine is often supplied as its hydrochloride salt. The base neutralizes the HCl and facilitates the catalytic cycle.

Table 2: Summary of a Representative Synthesis

| Parameter | Value |

| Catalyst System | Pd₂(dba)₃ / Xantphos |

| Base | Sodium tert-butoxide (NaOtBu) |

| Solvent | Toluene, anhydrous |

| Temperature | 100 °C |

| Reaction Time | 12-24 hours |

| Workup | Aqueous extraction |

| Purification | Silica gel column chromatography |

| Typical Yield | 75-90% |

| Product Form | Off-white to pale yellow solid |

Experimental Protocol

This protocol details the synthesis of this compound from 4-chloropyridine hydrochloride and benzylamine using a palladium-catalyzed Buchwald-Hartwig amination.[3]

Materials and Equipment

-

4-Chloropyridine hydrochloride (98%+)

-

Benzylamine (99%+)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (98%+)

-

Sodium tert-butoxide (NaOtBu, 98%+)

-

Anhydrous toluene

-

Ethyl acetate, Hexanes (for chromatography)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure

-

Reaction Setup: To a 100 mL Schlenk flask, add 4-chloropyridine hydrochloride (750 mg, 5.0 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), Xantphos (58 mg, 0.1 mmol), and sodium tert-butoxide (1.44 g, 15.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[2]

-

Addition of Reagents: Under the inert atmosphere, add anhydrous toluene (25 mL) followed by benzylamine (655 µL, 6.0 mmol) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding 25 mL of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) and then with brine (1 x 25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude residue by silica gel column chromatography.[4][5]

-

A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Combine the fractions containing the pure product (as identified by TLC) and remove the solvent under reduced pressure to yield this compound as an off-white to pale yellow solid.

-

-

Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The molecular weight of this compound is 184.24 g/mol .[6]

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Caption: Workflow for this compound synthesis.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. CAS 13556-71-3 | this compound - Synblock [synblock.com]

Application Note and Protocol: Purification of N-benzylpyridin-4-amine by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of N-benzylpyridin-4-amine using column chromatography. The methodology is designed to address the challenges associated with the purification of basic amine compounds, ensuring high purity of the final product.

Introduction

This compound is a pyridine derivative with applications in pharmaceutical and chemical research. The presence of a basic pyridine nitrogen atom can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel stationary phases, resulting in poor separation and peak tailing.[1] This protocol outlines a robust method to overcome these challenges through the use of a modified mobile phase, leading to efficient purification.

Experimental Protocol

This protocol is designed for the purification of a crude reaction mixture containing this compound. The primary strategy involves the use of a competing base in the mobile phase to minimize interactions between the basic analyte and the silica stationary phase.[1][2]

1. Materials and Reagents:

-

Crude this compound

-

Silica gel (230–400 mesh)[3]

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Triethylamine (TEA)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Glass chromatography column

-

Standard laboratory glassware

-

Rotary evaporator

2. Thin Layer Chromatography (TLC) Analysis:

Before performing column chromatography, it is crucial to determine the appropriate solvent system using TLC.

-

Solvent System: A mixture of n-hexane and ethyl acetate is a common eluent for pyridine derivatives.[3] Start with a ratio of 70:30 (n-hexane:ethyl acetate) and adjust as necessary to achieve a retention factor (Rf) for the desired product between 0.2 and 0.4.

-

Procedure:

-

Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the dissolved sample onto a TLC plate.

-

Develop the plate in a chamber containing the chosen solvent system with the addition of a small amount of triethylamine (e.g., 0.1-1% v/v) to the mobile phase to reduce streaking.

-

Visualize the spots under UV light (254 nm) and/or by staining (e.g., with iodine vapor or a suitable chemical stain).[4]

-

Calculate the Rf value for the product and impurities.

-

3. Column Chromatography Protocol:

-

Stationary Phase: Silica gel (230–400 mesh) is a suitable stationary phase.[3]

-

Mobile Phase (Eluent): Based on the TLC analysis, prepare a sufficient volume of the n-hexane/ethyl acetate mixture. Add triethylamine to the eluent at a concentration of 0.1-1% (v/v) to act as a competing base and minimize peak tailing.[1]

Column Packing (Slurry Method):

-

Secure a glass chromatography column vertically.

-

Add a small layer of sand or a cotton/glass wool plug to the bottom of the column.

-

In a separate beaker, create a slurry of silica gel in the mobile phase.

-

Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

-

Add a thin layer of sand on top of the packed silica to prevent disturbance of the bed during sample loading.

-

Equilibrate the column by running 2-3 column volumes of the mobile phase through it.

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

-

Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving the sample, adding silica gel, and evaporating the solvent under reduced pressure.

-

Carefully apply the dissolved sample or the silica-adsorbed sample to the top of the column.

Elution and Fraction Collection:

-

Begin eluting the column with the prepared mobile phase.

-

Collect fractions in an orderly manner (e.g., in test tubes or flasks).

-

Monitor the separation by TLC analysis of the collected fractions. Spot every few fractions on a TLC plate to identify which fractions contain the purified product.

Product Isolation:

-

Combine the fractions containing the pure this compound.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Data Presentation

The following table summarizes the key parameters for the purification of this compound by column chromatography.

| Parameter | Value/Description | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard and widely available adsorbent for normal-phase chromatography.[3] |

| Mobile Phase | n-Hexane:Ethyl Acetate (e.g., 70:30 v/v) + 0.5% Triethylamine | A common solvent system for pyridine derivatives, with TEA to minimize peak tailing.[1][3] |

| TLC Rf of Product | ~0.3 | Optimal Rf for good separation on a column. |

| Visualization | UV light (254 nm) | This compound is UV active due to its aromatic rings. |

| Expected Purity | >98% | Dependent on the crude mixture and careful execution of the protocol. |

Visualizations

Experimental Workflow for this compound Purification

References

Application Notes and Protocols for the High-Purity Recrystallization of N-benzylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for achieving high-purity N-benzylpyridin-4-amine through recrystallization. The methodologies outlined are based on established principles of organic compound purification, with special considerations for the amine functional group.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development.[1][2][3] The purity of such compounds is critical for accurate biological and chemical studies. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[4][5] This process relies on the differential solubility of the compound of interest and its impurities in a selected solvent or solvent system at varying temperatures.

The ideal solvent for recrystallization will dissolve the this compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Conversely, impurities should either be insoluble in the hot solvent or highly soluble at room temperature.[5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an effective purification strategy.

| Property | Value | Reference |

| CAS Number | 13556-71-3 | [1][2] |

| Molecular Formula | C₁₂H₁₂N₂ | [1][3] |

| Molecular Weight | 184.24 g/mol | [1][2] |

| Appearance | Powder | [2] |

Table 1: Physicochemical Properties of this compound

Solvent Selection for Recrystallization

The choice of solvent is the most critical step in the recrystallization process.[4][5] Due to the amine group, the solubility of this compound can be influenced by the pH of the medium.[6] A systematic approach to solvent screening is highly recommended.

General Solubility Considerations for Amines